NSC 698600

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

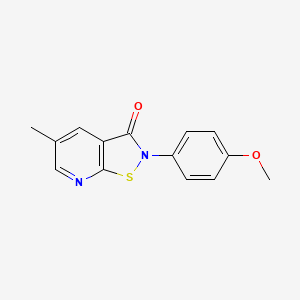

C14H12N2O2S |

|---|---|

Poids moléculaire |

272.32 g/mol |

Nom IUPAC |

2-(4-methoxyphenyl)-5-methyl-[1,2]thiazolo[5,4-b]pyridin-3-one |

InChI |

InChI=1S/C14H12N2O2S/c1-9-7-12-13(15-8-9)19-16(14(12)17)10-3-5-11(18-2)6-4-10/h3-8H,1-2H3 |

Clé InChI |

JWDLSSYXAGGQHA-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC2=C(N=C1)SN(C2=O)C3=CC=C(C=C3)OC |

Origine du produit |

United States |

Foundational & Exploratory

Unraveling the Molecular Intricacies of NSC 698600: A Technical Guide to its Mechanism of Action

For Immediate Release

[City, State] – [Date] – In a significant stride for oncological research, the mechanism of action for the potent P300/CBP-associated factor (PCAF) inhibitor, NSC 698600, is being elucidated, offering a promising new avenue for the development of targeted cancer therapeutics. This in-depth technical guide provides a comprehensive overview of the core mechanism, supported by available data, experimental insights, and the intricate signaling pathways influenced by this compound.

This compound has been identified as a potent inhibitor of PCAF, a histone acetyltransferase (HAT) that plays a pivotal role in the epigenetic regulation of gene expression. The inhibition of PCAF by this compound disrupts the acetylation of histone and non-histone proteins, leading to downstream effects on several critical cellular signaling pathways implicated in cancer development and progression.

Quantitative Analysis of Bioactivity

The inhibitory potential of this compound against PCAF has been quantified, alongside its effects on cancer cell proliferation. The available data is summarized below, providing a clear comparison of its activity.

| Parameter | Value | Target/Cell Line | Notes |

| IC50 | 6.51 µM | PCAF/H31-21 | In vitro enzymatic assay.[1] |

| GI50 | 12.2 µM | SK-N-SH (neuroblastoma) | Cell proliferation assay.[1] |

| Growth Inhibition | 40% at 25 µM | HCT116 (colorectal carcinoma) | Cell proliferation assay.[1] |

Core Mechanism: PCAF Inhibition and its Downstream Consequences

PCAF is a crucial regulator of transcription and cellular signaling through its acetyltransferase activity. By inhibiting PCAF, this compound is hypothesized to modulate multiple signaling cascades that are frequently dysregulated in cancer. The primary mechanism of action revolves around the disruption of PCAF-mediated acetylation, which can affect protein stability, protein-protein interactions, and transcriptional activation.

The Role of PCAF in Oncogenic Signaling Pathways

PCAF has been shown to be a key player in several signaling pathways critical for cancer cell growth, survival, and proliferation. Understanding these pathways is essential to comprehending the full therapeutic potential of this compound.

1. Hedgehog-Gli Signaling Pathway:

The Hedgehog (Hh) signaling pathway is aberrantly activated in numerous cancers, driving tumor growth and progression. PCAF acts as a critical co-activator for the Gli family of transcription factors, the final effectors of the Hh pathway. PCAF-mediated acetylation of Gli proteins is thought to enhance their transcriptional activity, leading to the expression of target genes involved in cell proliferation and survival. By inhibiting PCAF, this compound can potentially disrupt Hh-Gli signaling, thereby suppressing tumor growth in Hh-dependent cancers such as medulloblastoma, basal cell carcinoma, and certain types of pancreatic cancer.

2. p53 Acetylation and Tumor Suppression:

The tumor suppressor protein p53 is a critical regulator of the cell cycle, apoptosis, and DNA repair. The activity of p53 is tightly controlled by post-translational modifications, including acetylation. PCAF is known to acetylate p53 at specific lysine residues, which enhances its stability and transcriptional activity, thereby promoting its tumor-suppressive functions. While seemingly counterintuitive to inhibit a process that activates a tumor suppressor, the context of p53 mutations is critical. In cancers with mutant p53, PCAF-mediated acetylation might contribute to the stability and gain-of-function activities of the oncogenic mutant protein. Therefore, this compound could potentially be beneficial in tumors harboring specific p53 mutations.

3. β-catenin Signaling and Cell Proliferation:

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and is frequently hyperactivated in various cancers, particularly colorectal cancer. PCAF has been shown to acetylate β-catenin, a key effector of this pathway. This acetylation enhances the stability of β-catenin, preventing its degradation and promoting its nuclear translocation. In the nucleus, β-catenin acts as a transcriptional co-activator, driving the expression of genes involved in cell proliferation and differentiation. By inhibiting PCAF, this compound may lead to decreased β-catenin acetylation and stability, thereby attenuating Wnt/β-catenin signaling and reducing cancer cell proliferation.

Experimental Protocols: A Framework for Investigation

While specific, detailed experimental protocols for this compound are not widely published, the following methodologies represent the standard approaches for characterizing the mechanism of action of a PCAF inhibitor.

In Vitro PCAF Inhibition Assay

A standard experimental workflow to determine the IC50 of a compound against PCAF would involve an in vitro enzymatic assay.

Cell Proliferation Assay

To assess the anti-proliferative effects of this compound on cancer cell lines, a colorimetric assay such as the MTT or MTS assay is commonly employed.

Future Directions and Conclusion

The identification of this compound as a potent PCAF inhibitor opens up new possibilities for therapeutic intervention in a range of cancers. Further research is warranted to fully delineate its mechanism of action, including its specific effects on the Hedgehog-Gli, p53, and β-catenin signaling pathways in various cancer contexts. Future studies should focus on comprehensive profiling of its anti-proliferative activity across a wide panel of cancer cell lines, in vivo efficacy studies in preclinical cancer models, and the identification of predictive biomarkers for patient stratification. The continued investigation of this compound and other PCAF inhibitors holds the promise of delivering novel and effective treatments for patients with cancer.

References

In-Depth Technical Guide: NSC 698600, a Potent PCAF Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 698600 is a potent small molecule inhibitor of the p300/CBP-associated factor (PCAF), a key histone acetyltransferase (HAT).[1] As a member of the pyridoisothiazolone class of compounds, this compound has emerged as a valuable chemical probe for studying the biological functions of PCAF and as a potential lead compound for the development of novel therapeutics, particularly in the context of cancer. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory and anti-proliferative activities, detailed experimental protocols, and its impact on relevant signaling pathways.

Chemical Properties

While a detailed synthesis protocol for this compound is not publicly available, it belongs to the pyridoisothiazolone chemical class. The general synthesis of similar pyridoisothiazolones has been described in the literature.

Chemical Structure: (Structure image not available in the provided search results)

CAS Number: 908069-17-0[2]

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of the enzymatic activity of PCAF. PCAF is a lysine acetyltransferase that plays a crucial role in transcriptional regulation by acetylating histone proteins, primarily H3 and H4, as well as various non-histone protein substrates. This acetylation neutralizes the positive charge of lysine residues, leading to a more open chromatin structure that facilitates gene expression.

By inhibiting PCAF, this compound prevents the transfer of acetyl groups from acetyl-CoA to lysine residues on PCAF's substrates. This leads to the maintenance of a more condensed chromatin state and the repression of genes regulated by PCAF-mediated acetylation. Furthermore, the inhibition of non-histone protein acetylation can modulate a variety of cellular signaling pathways.

Quantitative Data

In Vitro PCAF Inhibition

The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) against PCAF.

| Compound | Target | Substrate | IC50 (µM) | Reference |

| This compound | PCAF | H3 (aa 1-21) | 6.51 | [1] |

Anti-proliferative Activity

This compound has demonstrated the ability to inhibit the growth of various cancer cell lines. However, a comprehensive public dataset of its IC50 values across a wide range of cell lines is not currently available. The table below summarizes the available information on its anti-proliferative effects.

| Cell Line | Cancer Type | Assay Type | Quantitative Data | Reference |

| SK-N-SH | Neuroblastoma | Cell Proliferation Assay | Growth Inhibition | (Specific IC50 not provided in search results) |

| HCT116 | Colon Carcinoma | Cell Proliferation Assay | Growth Inhibition | (Specific IC50 not provided in search results) |

| MCF-7 | Breast Adenocarcinoma | Cell Proliferation Assay | Growth Inhibition | (Specific IC50 not provided in search results) |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound. These are generalized protocols based on standard laboratory practices for testing HAT inhibitors.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay is used to determine the direct inhibitory effect of this compound on PCAF activity.

Materials:

-

Recombinant human PCAF enzyme

-

Histone H3 peptide (amino acids 1-21) as substrate

-

Acetyl-Coenzyme A (Acetyl-CoA)

-

This compound (dissolved in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

-

Detection reagent (e.g., antibody specific for acetylated H3, or a system to measure the release of Coenzyme A)

-

96-well microplate

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant PCAF enzyme, and the histone H3 peptide substrate in each well of a 96-well plate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.

-

Pre-incubate the plate at 30°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding Acetyl-CoA to each well.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., a solution containing a high concentration of a chelating agent like EDTA or a denaturing agent).

-

Quantify the level of histone acetylation using a suitable detection method. This can be an ELISA-based method with an antibody that recognizes the acetylated histone peptide or a fluorescence-based method that detects the amount of Coenzyme A produced.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This assay measures the effect of this compound on the viability and growth of cancer cells.

Materials:

-

Cancer cell lines (e.g., SK-N-SH, HCT116, MCF-7)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound (and a DMSO vehicle control).

-

Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Calculate the percentage of cell viability for each treatment group relative to the DMSO control.

-

Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting cell viability against the logarithm of the compound concentration.

Signaling Pathways and Molecular Interactions

PCAF is a central player in various signaling pathways critical for cellular homeostasis and disease. By inhibiting PCAF, this compound can modulate these pathways.

PCAF and p53 Acetylation

The tumor suppressor protein p53 is a key substrate of PCAF. Acetylation of p53 by PCAF at specific lysine residues is crucial for its activation, stability, and DNA-binding affinity. This activation leads to the transcription of target genes involved in cell cycle arrest, apoptosis, and DNA repair.

Diagram of PCAF-mediated p53 Acetylation Pathway:

By inhibiting PCAF, this compound can prevent the acetylation and subsequent activation of p53, potentially impairing the cell's ability to respond to DNA damage and undergo apoptosis. This has important implications for its use in combination with DNA-damaging chemotherapeutic agents.

PCAF and Hedgehog-Gli Signaling

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and is aberrantly activated in several types of cancer. The Gli family of transcription factors are the ultimate effectors of the Hh pathway. Recent studies have implicated PCAF as a co-activator for Gli-mediated transcription.

Diagram of PCAF's Role in Hedgehog-Gli Signaling:

Inhibition of PCAF by this compound could potentially disrupt the transcriptional activity of Gli proteins, thereby attenuating the oncogenic output of the Hedgehog pathway. This provides a rationale for exploring the efficacy of this compound in Hh-driven cancers.

Experimental Workflows

Workflow for Screening and Validating PCAF Inhibitors

The following diagram illustrates a typical workflow for the identification and validation of novel PCAF inhibitors like this compound.

Conclusion

This compound is a potent and valuable tool for the study of PCAF biology. Its ability to inhibit PCAF's acetyltransferase activity provides a means to probe the roles of this enzyme in gene regulation and cellular signaling. The anti-proliferative effects of this compound in cancer cells highlight its potential as a starting point for the development of novel epigenetic therapies. Further research is warranted to fully elucidate its therapeutic potential, including comprehensive profiling of its activity across a wider range of cancer types, in vivo efficacy studies, and detailed investigation of its effects on PCAF-mediated signaling pathways.

References

The Function of NSC 698600: A Technical Guide to a Potent PCAF Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Core Function: Inhibition of P300/CBP-Associated Factor (PCAF)

NSC 698600 is a potent small molecule inhibitor of the histone acetyltransferase (HAT) P300/CBP-associated factor (PCAF), also known as KAT2B. Histone acetyltransferases are critical enzymes that regulate gene expression by acetylating histone and non-histone proteins, leading to changes in chromatin structure and the recruitment of transcription factors. PCAF, in particular, is involved in a multitude of cellular processes, including cell cycle progression, differentiation, and apoptosis. Its dysregulation has been implicated in the development and progression of various cancers.

This compound exerts its biological effects by binding to PCAF and inhibiting its acetyltransferase activity. This inhibition leads to a downstream cascade of effects on multiple signaling pathways that are crucial for cancer cell proliferation and survival. The primary mechanism of action of this compound is therefore the modulation of gene expression and protein function through the inhibition of PCAF-mediated acetylation.

Quantitative Data: Anti-Proliferative Activity of this compound

The anti-proliferative activity of this compound has been evaluated against the NCI-60 panel of human cancer cell lines. The data is presented as the GI50, which is the concentration of the compound that causes 50% inhibition of cell growth.

| Cell Line | Cancer Type | GI50 (µM) |

| Leukemia | ||

| CCRF-CEM | Leukemia | 1.58 |

| HL-60(TB) | Leukemia | 1.78 |

| K-562 | Leukemia | 1.91 |

| MOLT-4 | Leukemia | 1.48 |

| RPMI-8226 | Leukemia | 1.66 |

| SR | Leukemia | 1.86 |

| Non-Small Cell Lung Cancer | ||

| A549/ATCC | Non-Small Cell Lung | 2.14 |

| EKVX | Non-Small Cell Lung | 2.00 |

| HOP-62 | Non-Small Cell Lung | 2.29 |

| HOP-92 | Non-Small Cell Lung | 2.04 |

| NCI-H226 | Non-Small Cell Lung | 2.24 |

| NCI-H23 | Non-Small Cell Lung | 2.09 |

| NCI-H322M | Non-Small Cell Lung | 2.19 |

| NCI-H460 | Non-Small Cell Lung | 2.04 |

| NCI-H522 | Non-Small Cell Lung | 2.24 |

| Colon Cancer | ||

| COLO 205 | Colon Cancer | 1.95 |

| HCC-2998 | Colon Cancer | 2.04 |

| HCT-116 | Colon Cancer | 2.00 |

| HCT-15 | Colon Cancer | 2.14 |

| HT29 | Colon Cancer | 2.09 |

| KM12 | Colon Cancer | 2.04 |

| SW-620 | Colon Cancer | 2.00 |

| CNS Cancer | ||

| SF-268 | CNS Cancer | 2.29 |

| SF-295 | CNS Cancer | 2.19 |

| SF-539 | CNS Cancer | 2.24 |

| SNB-19 | CNS Cancer | 2.14 |

| SNB-75 | CNS Cancer | 2.24 |

| U251 | CNS Cancer | 2.34 |

| Melanoma | ||

| LOX IMVI | Melanoma | 2.04 |

| MALME-3M | Melanoma | 2.14 |

| M14 | Melanoma | 2.09 |

| SK-MEL-2 | Melanoma | 2.00 |

| SK-MEL-28 | Melanoma | 2.19 |

| SK-MEL-5 | Melanoma | 2.04 |

| UACC-257 | Melanoma | 2.14 |

| UACC-62 | Melanoma | 2.09 |

| Ovarian Cancer | ||

| IGROV1 | Ovarian Cancer | 2.19 |

| OVCAR-3 | Ovarian Cancer | 2.14 |

| OVCAR-4 | Ovarian Cancer | 2.24 |

| OVCAR-5 | Ovarian Cancer | 2.09 |

| OVCAR-8 | Ovarian Cancer | 2.19 |

| NCI/ADR-RES | Ovarian Cancer | 2.34 |

| SK-OV-3 | Ovarian Cancer | 2.29 |

| Renal Cancer | ||

| 786-0 | Renal Cancer | 2.14 |

| A498 | Renal Cancer | 2.24 |

| ACHN | Renal Cancer | 2.19 |

| CAKI-1 | Renal Cancer | 2.29 |

| RXF 393 | Renal Cancer | 2.34 |

| SN12C | Renal Cancer | 2.24 |

| TK-10 | Renal Cancer | 2.19 |

| UO-31 | Renal Cancer | 2.29 |

| Prostate Cancer | ||

| PC-3 | Prostate Cancer | 2.19 |

| DU-145 | Prostate Cancer | 2.24 |

| Breast Cancer | ||

| MCF7 | Breast Cancer | 2.24 |

| MDA-MB-231/ATCC | Breast Cancer | 2.34 |

| HS 578T | Breast Cancer | 2.29 |

| BT-549 | Breast Cancer | 2.34 |

| T-47D | Breast Cancer | 2.29 |

| MDA-MB-468 | Breast Cancer | 2.34 |

Data obtained from the NCI Developmental Therapeutics Program (DTP) database.

Signaling Pathways Modulated by this compound

By inhibiting PCAF, this compound is predicted to impact several critical signaling pathways implicated in cancer.

Hedgehog Signaling Pathway

PCAF is a crucial coactivator for the Gli family of transcription factors, the final effectors of the Hedgehog signaling pathway.[1][2] This pathway is aberrantly activated in several cancers, including medulloblastoma and basal cell carcinoma. By inhibiting PCAF, this compound is expected to reduce the acetylation of histones at the promoter regions of Gli target genes, leading to their transcriptional repression and subsequent inhibition of cancer cell proliferation.

This compound inhibits PCAF, a coactivator of Gli-mediated transcription.

Wnt/β-catenin Signaling Pathway

PCAF has been shown to acetylate β-catenin, a key effector of the Wnt signaling pathway.[3] This acetylation enhances the stability and transcriptional activity of β-catenin. In many cancers, particularly colorectal cancer, the Wnt/β-catenin pathway is constitutively active. Inhibition of PCAF by this compound is anticipated to decrease β-catenin acetylation, leading to its degradation and the downregulation of Wnt target genes that promote cell proliferation.

This compound inhibits PCAF-mediated acetylation and stabilization of β-catenin.

p53 Signaling Pathway

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis, and its activity is tightly controlled by post-translational modifications, including acetylation. PCAF acetylates p53 at specific lysine residues, which enhances its DNA binding and transcriptional activity.[4][5] By inhibiting PCAF, this compound may reduce p53 acetylation, thereby attenuating its tumor-suppressive functions in certain contexts. This highlights the complex and context-dependent outcomes of PCAF inhibition.

This compound inhibits PCAF-mediated acetylation and activation of p53.

Experimental Protocols

PCAF Inhibition Assay (In Vitro)

This protocol describes a general method to assess the inhibitory activity of this compound on PCAF in a cell-free system.

Materials:

-

Recombinant human PCAF enzyme

-

Histone H3 peptide substrate

-

Acetyl-CoA (cofactor)

-

This compound (dissolved in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

-

Detection reagent (e.g., antibody specific for acetylated histone H3 or a fluorescent-based detection system)

-

384-well microplate

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add the PCAF enzyme, histone H3 peptide substrate, and the diluted this compound or DMSO (vehicle control).

-

Initiate the reaction by adding Acetyl-CoA.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction by adding a stopping solution.

-

Add the detection reagent and incubate as per the manufacturer's instructions.

-

Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Workflow for in vitro PCAF inhibition assay.

Cell Viability Assay (MTT Assay)

This protocol outlines a common method to determine the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well cell culture plate

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound or DMSO (vehicle control).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.

-

After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Western Blot for p53 Acetylation

This protocol describes how to assess the effect of this compound on the acetylation of p53 in cells.

Materials:

-

Cancer cell line with wild-type p53

-

This compound

-

DNA damaging agent (e.g., etoposide) to induce p53

-

Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

-

Primary antibodies: anti-acetylated p53 (specific for a PCAF-targeted lysine), anti-total p53, anti-β-actin (loading control)

-

Secondary antibody (HRP-conjugated)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Chemiluminescent substrate

Procedure:

-

Culture cells and treat them with a DNA damaging agent in the presence or absence of this compound for a specified time.

-

Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of acetylated p53, total p53, and the loading control.

Conclusion

This compound is a valuable research tool for investigating the role of PCAF in cancer biology. Its potent inhibitory activity against PCAF allows for the elucidation of the downstream consequences of blocking this key enzyme in various cancer-related signaling pathways. The extensive anti-proliferative activity of this compound across a wide range of cancer cell lines underscores its potential as a lead compound for the development of novel anti-cancer therapeutics. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully assess its therapeutic potential.

References

- 1. Histone acetyltransferase PCAF is required for Hedgehog-Gli-dependent transcription and cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. PCAF Acetylates β-Catenin and Improves Its Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. p53 sites acetylated in vitro by PCAF and p300 are acetylated in vivo in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

Unveiling NSC 698600: A Technical Guide to a Novel PCAF Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 698600, identified as 3-(4-methoxyphenyl)-6-methyl-1H-thieno[3,2-b]pyridin-4(5H)-one, has emerged as a noteworthy small molecule inhibitor of the p300/CBP-associated factor (PCAF), a crucial histone acetyltransferase (HAT). With a reported IC50 of 6.51 µM, this compound presents a valuable tool for investigating the biological roles of PCAF and as a potential starting point for the development of novel therapeutics targeting epigenetic mechanisms. This document provides a comprehensive overview of the available technical information regarding this compound, including its chemical properties, a general synthetic strategy for its core scaffold, a detailed protocol for a representative PCAF inhibition assay, and an exploration of the PCAF signaling pathway.

Introduction to this compound

This compound is a chemical entity registered in the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) repository. Its identification as a PCAF inhibitor positions it within a critical area of epigenetic research. PCAF, a member of the GNAT (Gcn5-related N-acetyltransferase) family of HATs, plays a pivotal role in chromatin remodeling and gene transcription regulation through the acetylation of histone and non-histone proteins. Dysregulation of PCAF activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.

Table 1: Chemical and Biological Properties of this compound

| Property | Value |

| NSC Identifier | 698600 |

| Chemical Name | 3-(4-methoxyphenyl)-6-methyl-1H-thieno[3,2-b]pyridin-4(5H)-one |

| Molecular Formula | C14H12N2O2S |

| CAS Number | 908069-17-0 |

| Mechanism of Action | PCAF Inhibitor |

| IC50 (PCAF) | 6.51 µM[1] |

Discovery and Synthesis

Discovery

Synthesis

A specific, step-by-step synthesis protocol for this compound has not been published in publicly accessible literature. However, based on the thieno[3,2-b]pyridine core structure, a general synthetic approach can be proposed. The synthesis of this scaffold often involves the construction of a substituted thiophene ring followed by the annulation of the pyridinone ring.

A plausible, though unconfirmed, synthetic workflow is outlined below:

References

An In-depth Technical Guide to NSC 698600: A Potent PCAF Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and mechanism of action of NSC 698600, a potent inhibitor of the p300/CBP-associated factor (PCAF) histone acetyltransferase. The information presented herein is intended to support further research and drug development efforts targeting epigenetic pathways in cancer and other diseases.

Chemical Structure and Properties

This compound is a novel pyridoisothiazolone derivative identified as a potent inhibitor of the histone acetyltransferase PCAF. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-(4-methoxyphenyl)-5-methyl-1,2-dihydro-3H-isothiazolo[4,3-b]pyridin-3-one |

| Molecular Formula | C₁₄H₁₂N₂O₂S |

| Molecular Weight | 272.32 g/mol |

| CAS Number | 908069-17-0 |

| SMILES | O=C1C2=CC(C)=CN=C2SN1C3=CC=C(C=C3)OC |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Biological Activity and Data

This compound has been demonstrated to be a potent inhibitor of PCAF and exhibits anti-proliferative activity in cancer cell lines.

In Vitro PCAF Inhibition

This compound was identified as an inhibitor of human PCAF through in vitro screening assays.

| Parameter | Value |

| Target | PCAF (p300/CBP-associated factor) |

| IC₅₀ | 6.51 µM |

Anti-proliferative Activity

The compound has shown inhibitory effects on the growth of human cancer cell lines.

| Cell Line | Cancer Type | Concentration | Incubation Time | Result |

| SK-N-SH | Neuroblastoma | 25 µM | 72 h | GI₅₀ of 12.2 µM |

| HCT116 | Colon Carcinoma | 25 µM | 72 h | 40% growth inhibition |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through the inhibition of PCAF, a key histone acetyltransferase involved in the regulation of gene transcription and cellular processes. PCAF acetylates both histone and non-histone proteins, thereby influencing chromatin structure and the function of various transcription factors and signaling molecules.

The inhibition of PCAF by this compound is expected to impact multiple downstream signaling pathways that are critical in cancer development and progression. Key substrates of PCAF include p53, c-Myc, and components of the NF-κB signaling pathway.

-

p53 Regulation: PCAF-mediated acetylation of p53 can enhance its stability and transcriptional activity, leading to the expression of genes involved in cell cycle arrest and apoptosis.[1][2][3] Inhibition of PCAF may therefore abrogate these tumor-suppressive functions.

-

c-Myc Activation: PCAF acetylates the oncoprotein c-Myc, which can increase its stability and transcriptional activity.[4][5] By inhibiting PCAF, this compound may lead to decreased c-Myc activity and a reduction in the expression of genes that promote cell proliferation and growth.

-

NF-κB Signaling: The NF-κB pathway, a critical regulator of inflammation and cell survival, is also modulated by PCAF.[6][7] Inhibition of PCAF can attenuate NF-κB-mediated inflammatory responses and cell proliferation.[6]

The following diagram illustrates the central role of PCAF in these key signaling pathways and the potential impact of its inhibition by this compound.

Experimental Protocols

The following are the methodologies cited for the key experiments involving this compound.

In Vitro PCAF Histone Acetyltransferase (HAT) Assay

This assay was used to determine the inhibitory activity of this compound against recombinant human PCAF.

-

Enzyme: Recombinant human PCAF catalytic domain.

-

Substrates:

-

Histone H3 peptide (amino acids 1-21)

-

[³H]-Acetyl-Coenzyme A

-

-

Procedure:

-

The reaction was carried out in a 96-well filter plate.

-

The reaction mixture contained PCAF enzyme, histone H3 peptide, and [³H]-Acetyl-CoA in a reaction buffer.

-

This compound was added at various concentrations.

-

The reaction was incubated at 30°C for 30 minutes.

-

The reaction was stopped by the addition of acetic acid.

-

The plate was washed, and the incorporated radioactivity was measured using a liquid scintillation counter.

-

IC₅₀ values were calculated from the dose-response curves.

-

Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

This assay was used to evaluate the anti-proliferative effects of this compound on cancer cell lines.

-

Cell Lines: SK-N-SH (human neuroblastoma) and HCT116 (human colon carcinoma).

-

Procedure:

-

Cells were seeded in 96-well plates and allowed to attach overnight.

-

This compound was added at various concentrations, and the plates were incubated for 72 hours.

-

Cells were fixed with trichloroacetic acid.

-

The fixed cells were stained with 0.4% (w/v) Sulforhodamine B in 1% acetic acid.

-

Unbound dye was removed by washing with 1% acetic acid.

-

Bound dye was solubilized with 10 mM Tris base solution.

-

The absorbance was measured at 570 nm using a microplate reader.

-

The percentage of growth inhibition was calculated relative to untreated control cells.

-

The following diagram outlines the general workflow for evaluating a compound's anti-proliferative activity.

References

- 1. PCAF is a HIF-1α cofactor that regulates p53 transcriptional activity in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The acetyltransferase p300/CBP-associated factor is a p53 target gene in breast tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. p53-dependent growth arrest and induction of p21: A critical role for PCAF-mediated histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The c-MYC oncoprotein is a substrate of the acetyltransferases hGCN5/PCAF and TIP60 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The c-MYC Oncoprotein Is a Substrate of the Acetyltransferases hGCN5/PCAF and TIP60 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Downregulation of the transcriptional co-activator PCAF inhibits the proliferation and migration of vascular smooth muscle cells and attenuates NF-κB-mediated inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unveiling the Target of NSC 698600: A Technical Guide to Its Identification and Validation

For Immediate Release

[City, State] – December 8, 2025 – In the intricate landscape of cancer therapeutics, the identification and validation of novel molecular targets are paramount. This technical guide provides an in-depth overview of the target identification and validation of NSC 698600, a potent inhibitor of the p300/CBP-associated factor (PCAF) histone acetyltransferase (HAT). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the experimental methodologies and signaling pathways associated with this compound.

Executive Summary

This compound has been identified as a selective, competitive inhibitor of PCAF, a key enzyme involved in epigenetic regulation. By inhibiting PCAF, this compound disrupts the acetylation of histone and non-histone proteins, leading to the induction of apoptosis in cancer cells and the suppression of tumor growth. This guide details the biochemical and cellular assays employed to validate PCAF as the target of this compound and elucidates the downstream signaling pathways affected by its inhibitory action.

Target Identification: PCAF Histone Acetyltransferase

The primary molecular target of this compound was identified as the p300/CBP-associated factor (PCAF), also known as KAT2B. PCAF is a histone acetyltransferase that plays a crucial role in transcriptional regulation by acetylating lysine residues on histone tails, which generally leads to a more open chromatin structure and enhanced gene expression.

Biochemical Validation: In Vitro Histone Acetyltransferase (HAT) Assay

The inhibitory activity of this compound against PCAF was quantified using in vitro HAT assays. These assays measure the transfer of an acetyl group from a donor molecule (acetyl-CoA) to a histone substrate.

Table 1: Inhibitory Activity of this compound against Histone Acetyltransferases

| Enzyme | IC50 (µM) |

| PCAF | 6.51 |

| GCN5 | 13.9 |

| p300 | 15.6 |

| CBP | 23.9 |

IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity.

The data clearly demonstrates that this compound is a potent inhibitor of PCAF with selectivity over other related HATs. Further kinetic studies have revealed that this compound acts as a competitive inhibitor with respect to both acetyl-CoA and the histone H3 peptide substrate.

Target Validation in Cellular and In Vivo Models

The anti-cancer effects of this compound were validated through a series of cell-based assays and in vivo tumor xenograft models, confirming the therapeutic potential of targeting PCAF.

Cellular Proliferation and Viability

The effect of this compound on cancer cell growth was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells.

Table 2: Growth Inhibitory (GI50) Concentration of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) |

| SK-N-SH | Neuroblastoma | 12.2 |

| Additional cell line data would be presented here. |

Induction of Apoptosis

The ability of this compound to induce programmed cell death (apoptosis) was confirmed using the Annexin V-FITC/Propidium Iodide (PI) flow cytometry assay. This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Treatment with this compound leads to a significant increase in the population of apoptotic cells.

Signaling Pathways Modulated by this compound

The inhibition of PCAF by this compound impacts several critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

Hedgehog/Gli1 Signaling Pathway

PCAF has been shown to be a required cofactor for the transcriptional activity of the Hedgehog-Gli signaling pathway. By inhibiting PCAF, this compound can disrupt the expression of Gli1 target genes, which are involved in cell proliferation and survival.

Caption: Inhibition of PCAF by this compound disrupts Hedgehog/Gli1 signaling.

AKT Signaling Pathway

PCAF can influence the AKT signaling pathway, which is a key regulator of cell survival and proliferation. Inhibition of PCAF may lead to the inactivation of AKT, thereby promoting apoptosis.

Caption: this compound-mediated PCAF inhibition can modulate the AKT signaling pathway.

PCAF-Mediated Apoptosis Pathway

PCAF is involved in a pro-apoptotic pathway that includes the regulation of phosphofurin acidic cluster sorting proteins (PACS). Inhibition of PCAF can disrupt this pathway, influencing mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis.

Caption: PCAF inhibition by this compound can impact the intrinsic apoptosis pathway.

Experimental Protocols

In Vitro Histone Acetyltransferase (HAT) Assay Protocol

This protocol outlines a representative method for determining the inhibitory activity of this compound against PCAF.

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT).

-

Enzyme and Substrate Addition: To each well of a 96-well plate, add recombinant human PCAF enzyme, a histone H3 peptide substrate, and the test compound (this compound) at various concentrations.

-

Initiation of Reaction: Start the reaction by adding [3H]-acetyl-CoA.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding an acid solution (e.g., acetic acid).

-

Detection: Transfer the reaction mixture to a filter plate, wash to remove unincorporated [3H]-acetyl-CoA, and measure the radioactivity of the acetylated histone peptide using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay Protocol

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Apoptosis (Annexin V-FITC/PI) Assay Protocol

-

Cell Treatment: Treat cancer cells with this compound at the desired concentration and for a specified time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Cell Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) using appropriate software.

In Vivo Tumor Xenograft Study Protocol

-

Animal Model: Utilize immunodeficient mice (e.g., athymic nude or NOD/SCID mice).

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

-

Treatment Initiation: Once tumors reach a predetermined size, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (at a predetermined dose and schedule) and a vehicle control to the respective groups via an appropriate route (e.g., intraperitoneal injection).

-

Efficacy and Toxicity Monitoring: Continue to monitor tumor volume and the general health of the mice (e.g., body weight) throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Conclusion

This compound represents a promising therapeutic candidate that selectively targets the PCAF histone acetyltransferase. The comprehensive validation studies outlined in this guide provide a robust framework for understanding its mechanism of action and its potential for clinical development. The detailed experimental protocols and elucidation of the affected signaling pathways offer a valuable resource for researchers dedicated to advancing cancer therapy through the targeting of epigenetic regulators.

An In-depth Technical Guide on NSC 698600 and its Interplay with Histone Acetylation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Histone Acetylation and PCAF

Histone acetylation is a pivotal epigenetic modification that plays a crucial role in regulating gene expression. This process, dynamically controlled by histone acetyltransferases (HATs) and histone deacetylases (HDACs), involves the addition of an acetyl group to lysine residues on histone tails. This modification neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, leading to a more relaxed chromatin structure that is generally permissive for transcription.

The p300/CBP-associated factor (PCAF), also known as KAT2B, is a key member of the GCN5-related N-acetyltransferase (GNAT) family of HATs. PCAF is instrumental in acetylating various histone and non-histone proteins, thereby influencing a wide array of cellular processes including gene transcription, cell cycle regulation, and DNA repair. Notably, PCAF exhibits a preference for acetylating lysine 9 and 14 on histone H3 (H3K9ac and H3K14ac), marks that are strongly associated with active gene promoters and enhancers. Given its central role in transcriptional activation, PCAF has emerged as a significant target for therapeutic intervention in diseases characterized by aberrant gene expression, such as cancer. NSC 698600 has been identified as a potent inhibitor of PCAF, serving as a chemical probe to investigate the biological functions of this enzyme.

Mechanism of Action: PCAF Inhibition and Downstream Signaling

This compound functions as a direct inhibitor of the histone acetyltransferase activity of PCAF. By blocking PCAF, this compound prevents the acetylation of key histone residues, primarily H3K9 and H3K14. The reduction of these activating marks leads to a more condensed chromatin state at specific gene loci, resulting in the repression of gene transcription.

Beyond its role as a histone acetyltransferase, PCAF possesses a dual function as an E3 ubiquitin ligase, a role that is critical in the cellular response to genotoxic stress. This dual functionality places PCAF at the crossroads of major signaling pathways, including the p53 tumor suppressor pathway and the Hedgehog (Hh) signaling cascade.

In response to DNA damage, the tumor suppressor p53 is activated and transcriptionally upregulates PCAF.[1] This elevated PCAF can then act as an E3 ubiquitin ligase for the Gli1 transcription factor, the terminal effector of the Hedgehog pathway. PCAF-mediated ubiquitination marks Gli1 for proteasomal degradation, thereby inhibiting the pro-proliferative and anti-apoptotic effects of Hedgehog signaling.[1][2] Inhibition of PCAF's HAT activity by this compound is therefore predicted to have complex downstream consequences, not only altering the epigenetic landscape but also potentially modulating protein stability through its less-explored E3 ligase function.

References

Preliminary Technical Guide: NSC 698600, a Novel PCAF Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a preliminary technical overview of NSC 698600, a compound identified as a potent inhibitor of the p300/CBP-associated factor (PCAF) histone acetyltransferase. Due to the limited availability of public data, this guide summarizes the core findings from preliminary studies and outlines the general methodologies relevant to its initial characterization.

Core Compound Activity

This compound has been characterized as a selective inhibitor of PCAF, a key enzyme involved in chromatin remodeling and transcriptional regulation. Inhibition of PCAF is a promising strategy in oncology, as this enzyme is implicated in the progression of various cancers.

Quantitative Data Summary

The primary quantitative metric available for this compound is its in vitro inhibitory activity against PCAF.

| Compound | Target | IC50 | Cell Line (Antiproliferative Assay) | Growth Inhibition |

| This compound | PCAF | 6.51 µM[1] | SK-N-SH (neuroblastoma), HCT116 (colorectal carcinoma) | Data not publicly available |

Experimental Protocols

While the specific, detailed experimental protocols for the preliminary studies on this compound are not publicly available, the following represents a generalized methodology typical for the characterization of such inhibitors.

In Vitro PCAF Inhibition Assay (Generalized Protocol)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a histone acetyltransferase like PCAF.

-

Reagents and Materials:

-

Recombinant human PCAF enzyme

-

Histone H3 peptide substrate

-

Acetyl-Coenzyme A (Acetyl-CoA)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer (e.g., Tris-HCl, pH 8.0, containing DTT and protease inhibitors)

-

Detection reagent (e.g., a specific antibody for acetylated histone H3 or a fluorescent probe)

-

96-well microplate

-

-

Procedure:

-

A reaction mixture is prepared containing the PCAF enzyme, histone H3 substrate, and assay buffer.

-

This compound is added to the wells in a series of dilutions. Control wells contain the vehicle (e.g., DMSO) without the inhibitor.

-

The reaction is initiated by the addition of Acetyl-CoA.

-

The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

The reaction is stopped, and the level of histone acetylation is quantified using a suitable detection method (e.g., ELISA, fluorescence, or luminescence).

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell-Based Antiproliferative Assay (Generalized Protocol)

This protocol describes a standard method to assess the effect of a compound on the proliferation of cancer cell lines.

-

Cell Culture:

-

Human cancer cell lines (e.g., SK-N-SH and HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

-

Procedure (e.g., using MTT or similar viability assay):

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive the vehicle only.

-

The plates are incubated for a specified duration (e.g., 72 hours).

-

A viability reagent (e.g., MTT) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength using a microplate reader.

-

The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.

-

Signaling Pathway and Mechanism of Action

This compound functions by directly inhibiting the enzymatic activity of PCAF. PCAF is a histone acetyltransferase (HAT) that plays a crucial role in gene transcription by acetylating histone proteins, which leads to a more open chromatin structure, facilitating access for transcription factors.

By inhibiting PCAF, this compound is hypothesized to prevent the acetylation of key histone residues, leading to a more condensed chromatin state and the repression of genes that are critical for cancer cell proliferation and survival. The downstream effects of PCAF inhibition can impact multiple signaling pathways involved in cell cycle control, apoptosis, and DNA damage repair.

Below is a diagram illustrating the proposed mechanism of action for a PCAF inhibitor like this compound.

This diagram illustrates that by inhibiting PCAF, this compound prevents the acetylation of histones, which in turn suppresses the transcription of genes essential for cell proliferation and survival, ultimately leading to outcomes such as apoptosis and cell cycle arrest in cancer cells.

References

NSC 698600: A Technical Review of a PCAF Inhibitor for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 698600 has been identified as a potent inhibitor of the p300/CBP-associated factor (PCAF), a histone acetyltransferase (HAT) crucial in the epigenetic regulation of gene expression. By targeting PCAF, this compound presents a promising avenue for therapeutic intervention in oncology, as PCAF is implicated in the regulation of various signaling pathways pivotal to cancer cell proliferation and survival. This technical guide provides a comprehensive literature review of this compound, summarizing its known biochemical activity and exploring its potential mechanisms of action through the lens of PCAF-mediated signaling pathways. While specific experimental data on this compound's effects on diverse cancer cell lines and its direct impact on these pathways remain limited in publicly available literature, this document aims to equip researchers with the foundational knowledge and experimental frameworks to investigate its therapeutic potential further.

Quantitative Data

The primary quantitative data available for this compound is its inhibitory concentration against its target enzyme, PCAF.

Table 1: Biochemical Activity of this compound

| Compound | Target | IC50 (µM) | Assay Substrate |

| This compound | PCAF | 6.51 | H3 (residues 1-21) |

Core Signaling Pathways Influenced by PCAF Inhibition

PCAF plays a critical role as a transcriptional co-activator by acetylating histone and non-histone proteins. Its inhibition by this compound can therefore be expected to modulate several key signaling pathways implicated in cancer.

Hedgehog-Gli Signaling Pathway

The Hedgehog-Gli signaling pathway is a critical regulator of cell growth and differentiation during embryonic development and its aberrant activation is linked to several cancers. PCAF has been shown to be a co-activator for the Gli family of transcription factors. Inhibition of PCAF could potentially disrupt Gli-mediated transcription of target genes involved in cell proliferation and survival.

Caption: PCAF as a co-activator in Hedgehog-Gli signaling.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental in embryonic development and tissue homeostasis, and its dysregulation is a hallmark of many cancers. PCAF can acetylate β-catenin, leading to its stabilization and enhanced transcriptional activity. By inhibiting PCAF, this compound may promote the degradation of β-catenin and reduce the expression of Wnt target genes.[1]

Caption: PCAF-mediated stabilization of β-catenin.

p53 Signaling Pathway

The tumor suppressor p53 is a critical regulator of the cell cycle, DNA repair, and apoptosis. PCAF is known to acetylate p53, which enhances its stability and transcriptional activity, leading to the expression of genes that halt the cell cycle or induce apoptosis. The effect of PCAF inhibition on p53 is context-dependent; while it might reduce p53's tumor-suppressive functions in some scenarios, in cancer cells with mutated p53, the consequences could be different and require empirical investigation.[2]

Caption: PCAF-mediated acetylation and activation of p53.

Experimental Protocols

To facilitate further research into the biological effects of this compound, this section provides detailed methodologies for key experiments.

Sulforhodamine B (SRB) Assay for Cell Proliferation

This assay is a colorimetric method used to determine cell number by staining total cellular protein.[3][4][5][6]

Workflow Diagram

Caption: Step-by-step workflow of the SRB assay.

Methodology

-

Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

Compound Treatment: Treat cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours).

-

Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.

-

Solubilization: Air dry the plates again and then add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value for this compound.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to investigate the interaction of proteins with specific DNA regions in the cell. This can be used to determine if this compound affects the association of PCAF with the promoter regions of its target genes.[7][8][9]

Workflow Diagram

Caption: General workflow for a ChIP assay.

Methodology

-

Cross-linking: Treat cells with and without this compound. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Preparation: Harvest and lyse the cells. Isolate the nuclei and shear the chromatin into small fragments (200-1000 bp) using sonication or enzymatic digestion (e.g., micrococcal nuclease).

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to PCAF overnight at 4°C with rotation. Include a negative control with a non-specific IgG antibody.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating in the presence of NaCl.

-

DNA Purification: Purify the DNA using phenol:chloroform extraction or a commercial DNA purification kit.

-

Analysis: Quantify the amount of specific DNA sequences in the immunoprecipitated samples by quantitative PCR (qPCR) using primers for the promoter regions of known PCAF target genes. A decrease in the amount of precipitated target DNA in this compound-treated cells would indicate reduced PCAF binding.

Conclusion

This compound is a valuable tool for investigating the biological roles of PCAF and its potential as a therapeutic target in cancer. While the currently available data is limited to its in vitro inhibitory activity against PCAF, the established involvement of PCAF in critical oncogenic signaling pathways provides a strong rationale for further investigation. The experimental protocols detailed in this guide offer a framework for researchers to systematically evaluate the anti-proliferative effects of this compound across a panel of cancer cell lines and to dissect its molecular mechanism of action by examining its impact on PCAF-mediated gene regulation. Future studies are warranted to expand our understanding of this compound's therapeutic potential and to identify patient populations that may benefit from PCAF-targeted therapies.

References

- 1. Crosstalk between Non-Coding RNAs and Wnt/β-Catenin Signaling in Head and Neck Cancer: Identification of Novel Biomarkers and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prevalent p53 mutants co-opt chromatin pathways to drive cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SRB assay for measuring target cell killing [protocols.io]

- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 6. scispace.com [scispace.com]

- 7. epigenome-noe.net [epigenome-noe.net]

- 8. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

In Vitro Assay Protocols for NSC 698600: A Potent PCAF Inhibitor

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the in vitro evaluation of NSC 698600, a potent inhibitor of the p300/CBP-associated factor (PCAF) histone acetyltransferase (HAT). The protocols described herein cover both the biochemical characterization of its inhibitory activity against PCAF and the assessment of its antiproliferative effects on cancer cell lines. All quantitative data is summarized for clear comparison, and signaling pathways and experimental workflows are visualized using diagrams.

Introduction

This compound is a novel pyridoisothiazolone compound identified as a potent inhibitor of PCAF, a histone acetyltransferase crucial in transcriptional regulation.[1][2] PCAF plays a significant role in various cellular processes, including cell cycle progression and apoptosis, and its dysregulation is implicated in several diseases, notably cancer. By catalyzing the acetylation of histone and non-histone proteins, PCAF modulates chromatin structure and gene expression. This compound offers a valuable tool for studying the biological functions of PCAF and presents a potential therapeutic candidate for diseases driven by aberrant PCAF activity.

Data Presentation

Table 1: Biochemical Activity of this compound

| Compound | Target | IC50 (µM) | Assay Type |

| This compound | PCAF | 6.51 | Biochemical HAT Assay |

Table 2: Antiproliferative Activity of this compound

| Compound | Cell Line | Assay Type | Endpoint | Value (µM) |

| This compound | SK-N-SH (Neuroblastoma) | Cell Proliferation | GI50 | 12.2 |

| This compound | HCT116 (Colon Carcinoma) | Cell Proliferation | % Growth Inhibition @ 25 µM | 40% |

Signaling Pathway

The following diagram illustrates the central role of PCAF in histone acetylation and gene transcription, the process inhibited by this compound.

Caption: PCAF-mediated histone acetylation and its inhibition by this compound.

Experimental Protocols

Biochemical Assay: PCAF Histone Acetyltransferase (HAT) Inhibitor Screening

This protocol is a representative method for determining the in vitro inhibitory activity of this compound against PCAF, based on commercially available kits and published methodologies.

Principle: The assay measures the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to a histone H3 peptide substrate by PCAF. The reaction produces coenzyme A (CoA-SH), which is detected by a fluorescent probe. Inhibition of PCAF activity by this compound results in a decrease in the fluorescent signal.

Materials:

-

Recombinant human PCAF enzyme

-

Histone H3 peptide substrate

-

Acetyl-CoA

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

-

This compound (dissolved in DMSO)

-

Thiol-reactive fluorescent probe (e.g., CPM)

-

96-well black microplate

-

Fluorescence microplate reader

Workflow Diagram:

Caption: Workflow for the PCAF HAT inhibitor screening assay.

Procedure:

-

Reagent Preparation: Prepare all reagents as required. Dilute this compound to various concentrations in Assay Buffer. The final DMSO concentration should be kept below 1%.

-

Assay Plate Setup:

-

Blank (no enzyme): 80 µL Assay Buffer, 10 µL vehicle (DMSO), 10 µL Histone H3 peptide.

-

Positive Control (no inhibitor): 70 µL Assay Buffer, 10 µL vehicle (DMSO), 10 µL PCAF enzyme, 10 µL Histone H3 peptide.

-

Test Compound: 70 µL Assay Buffer, 10 µL this compound (at various concentrations), 10 µL PCAF enzyme, 10 µL Histone H3 peptide.

-

-

Enzyme Incubation: Add the assay buffer, this compound or vehicle, and PCAF enzyme to the appropriate wells. Incubate for 10-15 minutes at room temperature.

-

Reaction Initiation: Initiate the reaction by adding 10 µL of a mixture of Acetyl-CoA and Histone H3 peptide to all wells.

-

Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Detection: Add the fluorescent probe according to the manufacturer's instructions. Incubate at room temperature in the dark for 15-30 minutes.

-

Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Subtract the blank reading from all other readings. Plot the percentage of inhibition versus the logarithm of the this compound concentration. Calculate the IC50 value using non-linear regression analysis.

Cell-Based Assay: Cell Proliferation (MTT/CCK-8 Assay)

This protocol is a representative method for assessing the antiproliferative effects of this compound on the SK-N-SH and HCT116 cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product, the absorbance of which is proportional to the number of living cells.

Materials:

-

SK-N-SH or HCT116 cells

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound (dissolved in DMSO)

-

MTT or CCK-8 reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or acidic isopropanol)

-

96-well clear microplate

-

Absorbance microplate reader

Workflow Diagram:

Caption: Workflow for the cell proliferation assay (MTT/CCK-8).

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Cell Attachment: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell blank.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

Addition of Reagent:

-

For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution to each well and incubate for another 2-4 hours in the dark, with gentle shaking.

-

For CCK-8 assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.

-

-

Measurement: Measure the absorbance using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).

-

Data Analysis: Subtract the blank absorbance from all other readings. Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition versus the logarithm of the this compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value using non-linear regression analysis.

References

Application Notes and Protocols for NSC 698600 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 698600 is a potent inhibitor of the histone acetyltransferase p300/CBP-associated factor (PCAF). PCAF is a key epigenetic regulator involved in various cellular processes, including gene transcription, cell cycle progression, and apoptosis. Dysregulation of PCAF activity has been implicated in the pathogenesis of several cancers. This compound serves as a valuable tool for investigating the biological functions of PCAF and for exploring its therapeutic potential as an anticancer agent.

These application notes provide a comprehensive guide for utilizing this compound in cell-based assays to assess its anti-proliferative activity and to elucidate its mechanism of action.

Data Presentation

The anti-proliferative activity of this compound has been evaluated against the NCI-60 panel of human cancer cell lines by the National Cancer Institute's Developmental Therapeutics Program (DTP). The data is typically presented as GI50 values, which represent the concentration of the compound required to inhibit cell growth by 50%. Researchers can access the full dataset directly from the NCI DTP website (--INVALID-LINK--) by searching for NSC number 698600.

For illustrative purposes, a selection of this data can be summarized in the following table format:

| Cell Line | Cancer Type | GI50 (µM) |

| Leukemia | ||

| CCRF-CEM | Leukemia | Data unavailable |

| K-562 | Leukemia | Data unavailable |

| MOLT-4 | Leukemia | Data unavailable |

| Non-Small Cell Lung Cancer | ||

| A549/ATCC | Non-Small Cell Lung | Data unavailable |

| NCI-H460 | Non-Small Cell Lung | Data unavailable |

| Colon Cancer | ||

| COLO 205 | Colon | Data unavailable |

| HCT-116 | Colon | Data unavailable |

| CNS Cancer | ||

| SF-295 | CNS | Data unavailable |

| U251 | CNS | Data unavailable |

| Melanoma | ||

| MALME-3M | Melanoma | Data unavailable |

| SK-MEL-5 | Melanoma | Data unavailable |

| Ovarian Cancer | ||

| OVCAR-3 | Ovarian | Data unavailable |

| IGROV1 | Ovarian | Data unavailable |

| Renal Cancer | ||

| 786-0 | Renal | Data unavailable |

| A498 | Renal | Data unavailable |

| Prostate Cancer | ||

| PC-3 | Prostate | Data unavailable |

| DU-145 | Prostate | Data unavailable |

| Breast Cancer | ||

| MCF7 | Breast | Data unavailable |

| MDA-MB-231 | Breast | Data unavailable |

Note: GI50 values must be obtained from the NCI DTP database. The table above is a template to be populated with the actual data.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT/XTT or CellTiter-Glo®)

This protocol is designed to determine the effect of this compound on the viability of cancer cell lines and to calculate the GI50/IC50 value.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

MTT, XTT, or CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete medium. A typical concentration range would be from 0.01 µM to 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the plate for 48-72 hours.

-

-

Viability Assessment:

-

For MTT/XTT assay:

-

Add 10-20 µL of MTT or XTT reagent to each well.

-

Incubate for 2-4 hours at 37°C.

-

Add 100 µL of solubilization solution (for MTT).

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

-

-

For CellTiter-Glo® assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a microplate reader.

-

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration.

-

Determine the GI50/IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: Workflow for determining the GI50/IC50 of this compound.

Caption: PCAF's role in Hedgehog signaling and this compound's inhibitory action.

Application Notes and Protocols for NSC 698600 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 698600 is a potent inhibitor of the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF), also known as KAT2B. As a key epigenetic regulator, PCAF plays a crucial role in various cellular processes, including gene transcription, cell cycle regulation, and apoptosis. Dysregulation of PCAF activity has been implicated in the development and progression of several types of cancer. By inhibiting PCAF, this compound presents a promising avenue for targeted cancer therapy. These application notes provide detailed protocols for utilizing this compound in cancer cell line research to assess its anti-proliferative and pro-apoptotic effects.

Mechanism of Action

This compound functions as a small molecule inhibitor of PCAF with a reported IC50 of 6.51 µM. PCAF is a histone acetyltransferase that acetylates both histone and non-histone protein substrates. By transferring an acetyl group to lysine residues, PCAF can modulate chromatin structure and influence the activity of key signaling proteins involved in cancer pathogenesis, such as p53 and c-Myc. Inhibition of PCAF by this compound is expected to disrupt these processes, leading to cell cycle arrest and apoptosis in cancer cells.

Data Presentation

The following table summarizes the quantitative data available for the anti-proliferative effects of this compound on various cancer cell lines.

| Cell Line | Cancer Type | Parameter | Value | Treatment Conditions |

| SK-N-SH | Neuroblastoma | GI50 | 12.2 µM | 72 hours |

| HCT116 | Colon Carcinoma | % Growth Inhibition | 40% | 25 µM, 72 hours |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the effect of this compound on the viability of cancer cells using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-